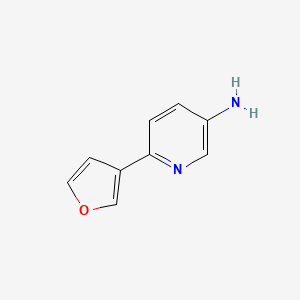

6-(3-Furanyl)-3-pyridinamine

Description

Properties

CAS No. |

1159820-95-7 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

6-(furan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C9H8N2O/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-6H,10H2 |

InChI Key |

PDZQNQABUGCVPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(3-furanyl)-3-pyridinamine typically involves:

- Preparation or functionalization of a pyridine core with an amino group at the 3-position.

- Introduction of the 3-furanyl substituent at the 6-position via cross-coupling or condensation reactions.

- Purification and characterization of the final product.

The key challenges include regioselective amination at the 3-position and selective attachment of the furanyl group at the 6-position without affecting the amino group.

Preparation of 3-Aminopyridine Core

A foundational step is the synthesis of 3-aminopyridine, which serves as the core for further functionalization.

Method: Hofmann Degradation of Nicotinamide

- Nicotinamide is subjected to Hofmann degradation using sodium hypochlorite and sodium hydroxide solutions.

- The reaction is carried out under controlled low temperatures (0–20 °C) to maintain selectivity.

- After reaction completion (monitored by HPLC), the product is isolated by extraction, recrystallization, and vacuum drying.

- Yields reach up to 92.3% with purity exceeding 99.5% under optimized conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| S1 | Sodium hypochlorite solution cooled <20 °C | Stirring and cooling |

| S2 | Add solid nicotinamide, maintain 5 °C for 40 min | Low-temperature reaction |

| S3 | Add 10% sodium hydroxide, heat to 70 °C for 1 h | Alkaline heat preservation |

| S4 | Monitor by HPLC until >98% product formed | Reaction completion |

| S5 | Rotary evaporation and organic extraction | Crude product isolation |

| S6 | Recrystallization and vacuum drying | Obtain 3-aminopyridine |

This method is industrially viable due to its simplicity, high yield, and environmentally friendly process.

Introduction of the 3-Furanyl Group

The 3-furanyl substituent can be introduced through several synthetic routes, including:

- Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) between a halogenated 3-aminopyridine and a 3-furanyl boronic acid or stannane.

- These methods allow regioselective substitution at the 6-position of the pyridine ring.

- Typical conditions involve Pd catalysts, bases, and organic solvents under inert atmosphere.

3.2 Ugi–Zhu Multicomponent Reaction (UZ-3CR) for Furanyl-Pyridine Derivatives

- A multicomponent condensation involving furan-2-carbaldehyde, furan-2-ylmethanamine, and isocyanide derivatives.

- Catalyzed by Lewis acids such as ytterbium(III) triflate.

- The reaction proceeds via imine formation, nucleophilic attack by isocyanides, and subsequent cyclization.

- This method is suited for synthesizing furanyl-substituted pyridines and related heterocycles.

- It is particularly useful for incorporating furanyl motifs with stereoelectronic complexity.

Purification and Characterization

- Crude products are typically purified by recrystallization from suitable solvents (e.g., methanol, ethanol).

- Activated charcoal treatment is often used to remove colored impurities.

- Final products are characterized by HPLC, melting point determination, and spectroscopic methods (NMR, MS).

- Purity levels of >98% are achievable with optimized recrystallization and filtration protocols.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(3-Furanyl)-3-pyridinamine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted furans and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

6-(3-Furanyl)-3-pyridinamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-Furanyl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

Pyrrolidin-1-yl substituents (as in ) introduce basicity, which may improve water solubility.

Smaller substituents (e.g., furanyl or benzyloxy) offer greater flexibility for target engagement.

Synthetic Accessibility: Ether-linked substituents (e.g., phenoxy groups in ) are typically synthesized via nucleophilic aromatic substitution, while amine-linked groups (e.g., pyrrolidin-1-yl in ) may require Buchwald-Hartwig coupling .

Biological Relevance :

- Compounds with heterocyclic substituents (e.g., furan, pyrrolidine) are often prioritized in drug discovery due to their ability to mimic natural ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.